molecular formula C15H12Cl2N2O2S B6427324 N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1706233-63-7

N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No. B6427324
CAS RN: 1706233-63-7
M. Wt: 355.2 g/mol
InChI Key: NRKMJVHJAWPAFA-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, commonly referred to as NDC-TTCA, is an important compound in the field of medicinal chemistry. It is a heterocyclic compound, containing both nitrogen and sulfur atoms in its structure. NDC-TTCA has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical industries.

Scientific Research Applications

NDC-TTCA has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical industries. It has been used as a precursor for the synthesis of various biologically active compounds, including antifungal, antibacterial, and anti-inflammatory agents. It has also been used in the synthesis of various drugs, such as anticonvulsants, antidepressants, and antipsychotics. In addition, NDC-TTCA has been studied for its potential use in cancer therapy and as an antioxidant agent.

Mechanism of Action

The exact mechanism of action of NDC-TTCA is still not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to reduce inflammation, which may explain the anti-inflammatory effects of NDC-TTCA. In addition, NDC-TTCA has been shown to inhibit the activity of certain cancer-causing proteins, such as the epidermal growth factor receptor (EGFR) and the c-Jun N-terminal kinase (JNK).
Biochemical and Physiological Effects
NDC-TTCA has been shown to have a number of biochemical and physiological effects. Most notably, it has been shown to reduce inflammation, inhibit the growth of certain types of cancer cells, and reduce oxidative stress. In addition, NDC-TTCA has been shown to have neuroprotective effects, as it has been shown to reduce the damage caused by certain types of neurotoxins. Finally, NDC-TTCA has been shown to have anti-diabetic and anti-obesity effects, as it has been shown to reduce glucose levels and body weight in animal models.

Advantages and Limitations for Lab Experiments

NDC-TTCA has a number of advantages for use in laboratory experiments. Most notably, it is a relatively inexpensive compound and is readily available from a variety of sources. In addition, it is a stable compound and has a low toxicity, which makes it safe to use in laboratory experiments. However, there are a few limitations to using NDC-TTCA in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in some experiments. In addition, the two isomers of NDC-TTCA have different properties, which can make it difficult to standardize experiments using the compound.

Future Directions

There are a number of potential future directions for research involving NDC-TTCA. First, further research is needed to better understand the exact mechanism of action of the compound. In addition, more research is needed to explore the potential therapeutic applications of NDC-TTCA, including its potential use in cancer therapy and as an antioxidant agent. Finally, further research is needed to explore the potential uses of NDC-TTCA in other areas, such as drug delivery and nanotechnology.

Synthesis Methods

NDC-TTCA can be synthesized using a number of different methods. The most commonly used method is a two-step synthesis, which involves the reaction of 2,5-dichlorophenylthiophene-2-carbonyl chloride with 1-azetidine-3-carboxylic acid. This reaction yields a mixture of two isomers, N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide and N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-2-carboxamide. The two isomers can be separated by column chromatography.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2S/c16-10-3-4-11(17)12(6-10)18-14(20)9-7-19(8-9)15(21)13-2-1-5-22-13/h1-6,9H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKMJVHJAWPAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

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